molecular formula C3H10OS B156577 Trimethylsulfonium hydroxide CAS No. 17287-03-5

Trimethylsulfonium hydroxide

Cat. No. B156577
CAS RN: 17287-03-5
M. Wt: 94.18 g/mol
InChI Key: MDTPTXSNPBAUHX-UHFFFAOYSA-M
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Description

Trimethylsulfonium hydroxide is not directly discussed in the provided papers, but its related compounds and synthesis methods offer insights into its chemical nature. Trimethylsulfonium compounds, such as trimethylsulfonium lead triiodide, are known for their stability and unique crystal structures, which can be indicative of the stability of trimethylsulfonium hydroxide as well . The synthesis of related compounds often involves the use of trimethylsilyl groups, which are precursors or intermediates in the production of various sulfur-containing compounds .

Synthesis Analysis

The synthesis of trimethylsulfonium compounds can be complex, involving multiple steps and reagents. For example, trimethylsulfonium lead triiodide is synthesized through a process that results in a stable compound with a hexagonal crystal structure . The preparation of trimethylsulfonium bromide, a related compound, has been simplified through a modified Kornblum oxidation condition, which may offer insights into the synthesis of trimethylsulfonium hydroxide .

Molecular Structure Analysis

The molecular structure of trimethylsulfonium compounds is characterized by the presence of a sulfur atom bonded to three methyl groups. In the case of trimethylsulfonium lead triiodide, the compound forms a one-dimensional network of face-sharing octahedra along the c-axis, which is a result of the trimethylsulfonium cation's role in the structure . This structural information can be extrapolated to understand the potential molecular geometry of trimethylsulfonium hydroxide.

Chemical Reactions Analysis

Trimethylsulfonium compounds participate in various chemical reactions. For instance, trimethylsulfonium bromide is used to make oxiranes and molten salts . The reactivity of trimethylsulfonium ions has been studied, and their preparation and characterization involve NMR spectroscopy and theoretical studies, which are crucial for understanding the chemical behavior of trimethylsulfonium hydroxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsulfonium compounds are influenced by their molecular structure. For example, trimethylsulfonium lead triiodide exhibits semiconductor behavior and undergoes reversible structural phase transitions at low temperatures . The analysis of lipid contents using trimethylsulfonium hydroxide in thermally assisted hydrolysis and methylation-gas chromatography indicates that it is a reactive compound capable of transforming fatty acids into their methyl esters .

Scientific Research Applications

Summary of the Application

TMSH is used as a derivatization reagent in a high-throughput methodology for fatty acid profiling by Gas Chromatography–Mass Spectrometry (GC–MS) . This method allows for rapid and efficient fatty acid profiling, with reduced sample handling, faster data acquisition, and improved data reproducibility .

Methods of Application or Experimental Procedures

In this method, TMSH is used to convert fatty acids into fatty acid methyl esters . An automated online derivatization method was developed, in which a robotic autosampler derivatizes each sample individually and injects it into the GC–MS system in a high-throughput manner .

Results or Outcomes

The study found that automated derivatization improved reproducibility in 19 of 33 fatty acid standards, with nearly half of the 33 confirmed fatty acids in biological samples demonstrating improved reproducibility when compared to manually derivatized samples .

2. Organic Biosignature Detection

Summary of the Application

TMSH is used as a thermochemolysis reagent for the detection of organic biosignatures, such as nucleotides, amino acids, fatty acids, and saccharides, which can provide evidence for the presence of life .

Methods of Application or Experimental Procedures

In this method, TMSH is used in conjunction with gas-chromatography – mass spectrometry (GC-MS) to detect organic molecules . The samples are pyrolyzed to break apart molecules prior to separation via GC . TMSH performs well with aqueous samples, as water is a by-product of the reaction .

Results or Outcomes

The study found that thermochemolysis with TMSH produced more identifiable derivatives than with tetramethylammonium hydroxide (TMAH), including dimethyl cytosine, dimethyl adenine and guanine derivatives .

3. Isotope Analysis of Negatively Charged Molecules

Summary of the Application

TMSH is used as a derivatization method for isotope analysis of negatively charged molecules .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

4. Fatty Acid Analysis in Modern Algal Environments and Cultures

Summary of the Application

TMSH is used as a thermochemolysis reagent for fatty acid analysis in modern algal environments and cultures .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

5. Mars Analog Environments

Summary of the Application

TMSH has been studied as a thermochemolysis reagent for fatty acid analysis in Mars analog environments .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

Safety And Hazards

Trimethylsulfonium Hydroxide is considered hazardous. It is highly flammable and causes skin irritation, serious eye irritation, and damage to organs . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Determining the optimal conditions for the use of Trimethylsulfonium Hydroxide thermochemolysis with GC–MS, such as optimal pyrolysis temperatures, will be important for its future use on analog samples and ultimately in potential space-flight missions .

properties

IUPAC Name

trimethylsulfanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.H2O/c1-4(2)3;/h1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPTXSNPBAUHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

676-84-6 (Parent)
Record name Trimethylsulfonium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017287035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70938225
Record name Trimethylsulfanium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsulfonium hydroxide

CAS RN

17287-03-5
Record name Trimethylsulfonium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017287035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylsulfanium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17287-03-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLSULFONIUM HYDROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/835839L58Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A process for the manufacture of the trimethylsulfonium salt of N-phosphonomethylglycine which comprises (i) reacting trimethylsulfonium iodide, hydrogen peroxide and carbon dioxide to form trimethylsulfonium hydroxide and free iodine (ii) reacting the resultant solution with gaseous carbon dioxide to form trimethylsulfonium carbonate or bicarbonate or a mixture thereof (iii) optionally obtaining the trimethylsulfonium bicarbonate or carbonate or the mixture thereof as a transportable solid or a concentrated aqueous solution, and (v) reacting N-phosphonomethylglycine with an aqueous solution of trimethylsulfonium bicarbonate or carbonate or the mixture thereof.
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Citations

For This Compound
1,410
Citations
K Yamauchi, T Tanabe, M Kinoshita - The Journal of Organic …, 1979 - ACS Publications
… Trimethylsulfonium hydroxide(Me3SOH) may be considered an analogue of S-adenosylmethionine, which serves as a methyl group donor in biomethylation reactions.1 In this paper we …
Number of citations: 99 pubs.acs.org
D Boulesteix, A Buch, AJ Williams, Y He, C Freissinet… - Talanta, 2023 - Elsevier
… Some other thermochemolysis reagents, which have not been studied for the MSL mission in the 2000s (eg trimethylsulfonium hydroxide (TMSH), or trimethylphenylammonium …
Number of citations: 3 www.sciencedirect.com
K Vosmann, E Klein, N Weber - Journal of Chromatography A, 1997 - Elsevier
The preparation of fatty acid methyl esters by transesterification of acyl lipids using trimethylsulfonium hydroxide (TMSH) as a base catalyst is a convenient GC derivatization procedure …
Number of citations: 16 www.sciencedirect.com
J Dron, R Linke, E Rosenberg, M Schreiner - Journal of Chromatography A, 2004 - Elsevier
… The method includes a derivatization step of the FAs into their methyl esters or a transesterification of the triacylglycerols with trimethylsulfonium hydroxide (TMSH), respectively. The …
Number of citations: 53 www.sciencedirect.com
Y Ishida, S Wakamatsu, H Yokoi, H Ohtani… - Journal of Analytical and …, 1999 - Elsevier
Thermally assisted hydrolysis and methylation-gas chromatography (THM-GC) in the presence of trimethylsulfonium hydroxide (TMSH) was applied to the determination of fatty acid …
Number of citations: 85 www.sciencedirect.com
KD Müller, EN Schmid… - Journal of clinical …, 1998 - Am Soc Microbiol
… The problem is solved by adding trimethylsulfonium hydroxide (TMSH) instead of sodium sulfate in the last step of sample preparation, thus allowing the identification of MACPs in …
Number of citations: 55 journals.asm.org
KD Müller, H Husmann, HP Nalik, G Schomburg - Chromatographia, 1990 - Springer
Trimethylsulfonium hydroxide (TMSH) can convert fatty acids into the corresponding fatty acid methyl esters (FAMEs) in a single step. These fatty acids may also be bound in …
Number of citations: 80 link.springer.com
K Vosmann, E Schulte, E Klein, N Weber - Lipids, 1996 - Wiley Online Library
Base‐catalyzed transesterification of acyl lipids with trimethylsulfonium hydroxide (TMSH) is an easy and convenient method for the preparation of fatty acid methyl esters (FAME) for …
Number of citations: 15 aocs.onlinelibrary.wiley.com
C Diez, E Barrado, P Marinero, J Atienza - Journal of Chromatography A, 2006 - Elsevier
In this study, an orthogonal array design was applied to know the way different parameters affected the derivatization of some herbicides that are commonly applied in the soils. …
Number of citations: 23 www.sciencedirect.com
K Yamauchi, T Nakagima… - The Journal of Organic …, 1980 - ACS Publications
Methylation of nucleosides with trimethylsulfonium hydroxide. Effects of transition metal ions … methylribonucleosides using trimethylsulfonium hydroxide (Me3SOH) as a methylating …
Number of citations: 29 pubs.acs.org

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